2-(3-aminopyrrolidin-1-yl)-N-(p-tolyl)acetamide

Catalog No.
S921823
CAS No.
1284525-69-4
M.F
C13H19N3O
M. Wt
233.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(3-aminopyrrolidin-1-yl)-N-(p-tolyl)acetamide

CAS Number

1284525-69-4

Product Name

2-(3-aminopyrrolidin-1-yl)-N-(p-tolyl)acetamide

IUPAC Name

2-(3-aminopyrrolidin-1-yl)-N-(4-methylphenyl)acetamide

Molecular Formula

C13H19N3O

Molecular Weight

233.31 g/mol

InChI

InChI=1S/C13H19N3O/c1-10-2-4-12(5-3-10)15-13(17)9-16-7-6-11(14)8-16/h2-5,11H,6-9,14H2,1H3,(H,15,17)

InChI Key

WGFMVYOTEDEZHL-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)NC(=O)CN2CCC(C2)N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CN2CCC(C2)N

2-(3-aminopyrrolidin-1-yl)-N-(p-tolyl)acetamide is an organic compound characterized by a pyrrolidine ring and an amide functional group. Its molecular formula is C₁₃H₁₉N₃O, and it has a molecular weight of 233.31 g/mol. The structure includes a p-tolyl group (a para-substituted toluene) attached to the nitrogen of the amide, enhancing its lipophilicity and potentially influencing its biological activity . This compound is of interest in medicinal chemistry due to its structural features that may confer specific pharmacological properties.

  • Potential skin and eye irritation
  • Unknown toxicity
Typical of amides and heterocyclic compounds. Key reactions include:

  • Hydrolysis: Amides can undergo hydrolysis in the presence of acids or bases, leading to the formation of the corresponding carboxylic acid and amine.
  • N-Alkylation: The nitrogen atom in the pyrrolidine ring can participate in N-alkylation reactions, potentially modifying the compound's pharmacological properties.
  • Acylation: The amino group can react with acylating agents to form new derivatives, which may enhance biological activity or alter solubility profiles.

These reactions are crucial for modifying the compound to explore structure-activity relationships in drug development .

Synthesis of 2-(3-aminopyrrolidin-1-yl)-N-(p-tolyl)acetamide typically involves several steps:

  • Formation of Pyrrolidine Derivative: Starting from commercially available pyrrolidine compounds, amination reactions can introduce the amino group at the 3-position.
  • Acetamide Formation: The resulting amine can then be acylated using acetic anhydride or acetyl chloride to yield the acetamide.
  • Introduction of p-Tolyl Group: Finally, a reaction with p-toluidine or a suitable p-tolyl halide can attach the aromatic ring to the nitrogen atom.

These synthetic routes are adaptable based on available starting materials and desired purity levels .

The applications of 2-(3-aminopyrrolidin-1-yl)-N-(p-tolyl)acetamide extend primarily into medicinal chemistry and drug development. Potential applications include:

  • Pharmaceutical Development: As a lead compound for designing new drugs targeting neurological disorders.
  • Research Tool: Useful in studying receptor interactions and mechanisms of action related to neurotransmitter systems.
  • Chemical Probes: May serve as probes in biochemical assays to investigate cellular responses to various stimuli.

The versatility of this compound makes it a candidate for further exploration in various therapeutic areas .

Interaction studies involving 2-(3-aminopyrrolidin-1-yl)-N-(p-tolyl)acetamide focus on its binding affinity to various biological targets. Preliminary studies might include:

  • Receptor Binding Assays: Evaluating interactions with neurotransmitter receptors such as serotonin or dopamine receptors.
  • Enzyme Inhibition Studies: Investigating whether it acts as an inhibitor for enzymes relevant in metabolic pathways.
  • Cellular Assays: Assessing effects on cell viability and proliferation in different cell lines.

These studies are essential for understanding how this compound interacts at a molecular level within biological systems .

Several compounds exhibit structural similarities to 2-(3-aminopyrrolidin-1-yl)-N-(p-tolyl)acetamide. Here is a comparison highlighting its uniqueness:

Compound NameStructure FeaturesUnique Aspects
1-(3-Aminopropyl)pyrrolidineContains a propyl chain instead of p-tolylLacks aromaticity; potential for different activity
N-(p-Tolyl)acetamideSimilar amide structureDoes not contain a pyrrolidine ring
3-AminopyrrolidinePurely pyrrolidine without aromatic groupFocused on central nervous system effects

The unique combination of a pyrrolidine ring with an aromatic p-tolyl group distinguishes 2-(3-aminopyrrolidin-1-yl)-N-(p-tolyl)acetamide from these compounds, potentially conferring unique pharmacological properties .

The synthesis of 2-(3-aminopyrrolidin-1-yl)-N-(p-tolyl)acetamide represents a significant challenge in contemporary organic chemistry due to the compound's complex structural framework containing both pyrrolidine and acetamide functionalities . This heterocyclic compound, with molecular formula C₁₃H₁₉N₃O and molecular weight 233.31 g/mol, requires sophisticated synthetic approaches that can effectively construct both the five-membered nitrogen-containing ring and the amide linkage [2] [3]. Modern synthetic methodologies have evolved to address these challenges through traditional organic synthesis approaches, catalytic asymmetric methods, and green chemistry techniques [4].

Traditional Organic Synthesis Approaches

Traditional synthetic approaches to pyrrolidine-acetamide derivatives rely on well-established organic transformations that have been refined over decades of research [5]. These methodologies form the foundation for more advanced synthetic strategies and continue to play crucial roles in pharmaceutical and materials chemistry applications [6].

Amide Bond Formation Strategies

Amide bond formation represents one of the most fundamental transformations in organic synthesis, with the amide functional group being present in numerous natural products, pharmaceuticals, and synthetic materials [7]. The synthesis of 2-(3-aminopyrrolidin-1-yl)-N-(p-tolyl)acetamide requires the strategic formation of the N-(p-tolyl)acetamide moiety through various coupling methodologies [5].

The most widely employed strategy involves the condensation of carboxylic acids with amines using coupling reagents [5]. Carbodiimide-based coupling agents such as dicyclohexylcarbodiimide, N-ethyl-N'-(3-dimethylaminopropyl)carbodiimide, and diisopropylcarbodiimide have demonstrated exceptional efficiency in forming amide bonds [5]. These reagents activate the carboxylic acid functionality, facilitating nucleophilic attack by the amine component to yield the desired amide product [7].

Uronium salt condensing agents, including 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate, 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate, 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate, and 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate, provide alternative coupling methodologies with distinct reactivity profiles [5]. These reagents offer improved efficiency in challenging coupling reactions and demonstrate tolerance to various functional groups [7].

The acid halide method represents another classical approach for amide synthesis, involving the reaction of acyl chlorides or acyl bromides with amines [5] [6]. This methodology typically proceeds through nucleophilic acyl substitution mechanisms, generating amide products with high efficiency [8]. The reaction conditions often require cooling due to the exothermic nature of the transformation, and the presence of base to neutralize the generated hydrogen halide [5].

Phosphonium salt reagents such as benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate and (benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate offer additional options for amide bond formation [5]. These reagents demonstrate particular utility in peptide synthesis applications where mild reaction conditions are essential [7].

The following table summarizes key amide bond formation methodologies and their characteristics:

Coupling MethodReagent TypeReaction ConditionsTypical YieldsAdvantagesLimitations
Carbodiimide CouplingDicyclohexylcarbodiimideRoom temperature, 12-24 hours75-95%Mild conditions, broad scopeUrea byproduct removal
Uronium Salt Coupling1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphateRoom temperature, 2-6 hours80-98%Fast reaction, high efficiencyCost, specialized reagents
Acid Halide MethodAcyl chlorides/bromides0°C to room temperature, 1-4 hours70-90%Reliable, well-establishedHarsh conditions, moisture sensitive
Phosphonium CouplingBenzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphateRoom temperature, 4-12 hours85-95%Peptide compatibleExpensive reagents

Pyrrolidine Ring Closure Techniques

Pyrrolidine ring construction represents a critical aspect of synthesizing 2-(3-aminopyrrolidin-1-yl)-N-(p-tolyl)acetamide, as the five-membered nitrogen heterocycle forms the core structural framework of the molecule [9]. Traditional ring closure techniques have been extensively developed to access various pyrrolidine derivatives with high efficiency and selectivity [10].

Reductive amination methodology provides one of the most versatile approaches for pyrrolidine synthesis [10]. This transformation involves the condensation of carbonyl compounds with amines to form intermediate imines, followed by reduction to yield the corresponding amines [10]. The reaction can proceed through direct or indirect pathways, with direct reductive amination combining all reagents in a single pot, while indirect methods isolate the imine intermediate before reduction [10].

The reductive amination process typically employs reducing agents such as sodium cyanoborohydride, sodium borohydride, or catalytic hydrogenation conditions with platinum, palladium, or nickel catalysts [10]. The choice of reducing agent depends on the specific substrate requirements and desired selectivity profiles [10]. Sodium cyanoborohydride demonstrates particular utility due to its selectivity for imine reduction over carbonyl reduction under neutral to mildly acidic conditions [10].

Intramolecular cyclization strategies represent another fundamental approach to pyrrolidine synthesis [9]. These methods typically involve the formation of carbon-nitrogen bonds through nucleophilic substitution reactions, where amino groups attack electrophilic carbon centers to form the five-membered ring [4]. The cyclization can occur through various mechanisms, including nucleophilic substitution at activated alkyl halides, Michael addition reactions, and radical cyclization processes [11].

The 1,3-dipolar cycloaddition reaction of azomethine ylides with alkenes provides a powerful method for constructing substituted pyrrolidines [9]. This transformation proceeds through a concerted mechanism, generating pyrrolidine derivatives with excellent stereoselectivity and broad functional group tolerance [12]. The azomethine ylide intermediates can be generated through various methods, including thermal or photochemical activation of suitable precursors [12].

Ring contraction strategies offer alternative approaches to pyrrolidine synthesis, particularly for accessing derivatives that are challenging to prepare through conventional methods [9]. Recent developments in photo-promoted ring contraction of pyridines with silylborane reagents have demonstrated the feasibility of converting six-membered aromatic rings to five-membered saturated rings [9]. This methodology provides access to 2-azabicyclo[3.1.0]hex-3-ene intermediates that can be further transformed to functionalized pyrrolidines [9].

The following table presents comparative data for pyrrolidine ring closure techniques:

Cyclization MethodStarting MaterialsReaction ConditionsTypical YieldsStereoselectivityFunctional Group Tolerance
Reductive AminationCarbonyl + AmineSodium cyanoborohydride, pH 6-7, room temperature70-90%ModerateHigh
Intramolecular SubstitutionHaloalkyl aminesBase, 50-80°C, 4-12 hours65-85%VariableModerate
1,3-Dipolar CycloadditionAzomethine ylides + AlkenesThermal activation, 80-120°C, 2-8 hours75-95%HighHigh
Ring ContractionPyridines + SilylboranePhotochemical conditions, room temperature60-80%ModerateHigh

Catalytic Asymmetric Synthesis

Catalytic asymmetric synthesis has emerged as a pivotal methodology for accessing enantiomerically enriched pyrrolidine-acetamide derivatives [13]. These approaches enable the stereoselective construction of complex molecular architectures while minimizing waste generation and improving atom economy [12] [14].

Chiral Phosphoric Acid-Catalyzed Cyclizations

Chiral phosphoric acid catalysis has revolutionized the field of asymmetric pyrrolidine synthesis by providing mild, efficient, and highly selective methodologies for constructing these important heterocyclic frameworks [15] [13]. These organocatalytic transformations proceed through hydrogen bonding interactions between the chiral phosphoric acid catalyst and the substrate, enabling precise stereochemical control during ring formation [16].

The catalytic asymmetric 1,3-dipolar cycloaddition reaction represents one of the most successful applications of chiral phosphoric acid catalysis in pyrrolidine synthesis [15]. This transformation involves the reaction of azomethine ylides with various dipolarophiles under the influence of chiral phosphoric acid catalysts, generating pyrrolidine derivatives with excellent enantioselectivity and diastereoselectivity [15]. The reaction proceeds through a concerted mechanism where the chiral catalyst coordinates to both reaction partners, providing a well-defined transition state for stereoselective bond formation [13].

Chiral phosphoric acid-catalyzed enantioselective intramolecular aza-Michael cyclization has demonstrated exceptional utility in the synthesis of 2,2-disubstituted and 3,3-disubstituted pyrrolidines [13]. This methodology employs bis-homoallylic amines activated through alkene metathesis reactions with thioacrylate partners [13]. The subsequent cyclization proceeds with high enantioselectivity, yielding pyrrolidine products with up to 95% enantiomeric excess [13].

The asymmetric synthesis of deuterated pyrrolidine derivatives through chiral phosphoric acid catalysis has gained considerable attention due to the pharmaceutical importance of deuterium-labeled compounds [12]. This methodology combines hydrogen/deuterium exchange reactions with azomethine ylide-involved 1,3-dipolar cycloaddition to generate enantioenriched α-deuterated pyrrolidines [12]. The process achieves excellent stereoselectivity and high levels of deuterium incorporation, making it valuable for drug development applications [12].

Spiro[pyrrolidine-2,3′-oxindole] scaffolds can be accessed through chiral phosphoric acid-catalyzed three-component 1,3-dipolar cycloaddition reactions involving 3-amino oxindoles, aldehydes, and nitroolefins [15]. This transformation proceeds under mild conditions and provides diverse arrays of spirocyclic compounds with high yields and excellent stereoselectivity [15].

The following table summarizes chiral phosphoric acid-catalyzed cyclization methodologies:

Reaction TypeSubstratesCatalyst LoadingReaction ConditionsEnantioselectivityYield Range
1,3-Dipolar CycloadditionAzomethine ylides + Alkenes5-10 mol%Room temperature, 12-24 hours85-98% enantiomeric excess75-95%
Aza-Michael CyclizationActivated alkenes + Amines10 mol%Room temperature, 4-8 hours80-95% enantiomeric excess70-90%
Deuterated SynthesisDeuterated precursors5-20 mol%Mild conditions, 6-12 hours90-98% enantiomeric excess75-90%
Spiro-CyclizationOxindoles + Aldehydes + Nitroolefins10 mol%Room temperature, 8-16 hours85-95% enantiomeric excess80-95%

Transition Metal-Mediated Amination Reactions

Transition metal-mediated amination reactions have become indispensable tools for the synthesis of pyrrolidine-acetamide derivatives, offering unique reactivity patterns and exceptional functional group tolerance [17]. These catalytic processes enable the formation of carbon-nitrogen bonds under mild conditions while providing excellent control over regioselectivity and stereoselectivity [17].

Copper-catalyzed carbon-hydrogen bond amination represents a particularly powerful methodology for pyrrolidine synthesis [17]. This transformation typically employs N-picolinamide-substituted anilines as directing groups, facilitating room-temperature carbon-hydrogen bond functionalization using phenyliodine(III) diacetate as the oxidant [17]. The reaction proceeds through the formation of six-membered oxygen-ligated metallacycles, providing high regioselectivity for ortho-amination [17].

The copper-catalyzed process demonstrates broad substrate scope, accommodating various functional groups including benzyl ethers, tert-butoxycarbonyl-protected amines, and halogen substituents [17]. Secondary cyclic amines generally provide the highest yields, while pyrrolidine substrates may require optimization of reaction conditions to achieve satisfactory conversion [17].

Rhodium-catalyzed carbon-hydrogen bond amination offers complementary reactivity to copper-based systems [17]. The rhodium(III)-catalyzed coupling of 2-methylquinoline derivatives with N-pentafluorophenylbenzamides proceeds through characterizable rhodacycle intermediates [17]. The mechanism involves initial complexation of the quinoline substrate, followed by carbon-hydrogen activation of the benzamide component to generate the metallacycle intermediate [17].

The rhodium-catalyzed process demonstrates excellent functional group tolerance and provides high yields of ortho-aminated products [17]. Ligand exchange with the amine substrate and subsequent reductive elimination generates the desired carbon-nitrogen bond, while silver carbonate serves to regenerate the active rhodium(III) catalyst [17].

Iron-catalyzed amination reactions have emerged as environmentally benign alternatives to precious metal catalysts [18]. Simple iron salts such as iron(II) chloride demonstrate remarkable activity for pyrrolidine formation from organic azides through direct carbon-hydrogen bond amination [18]. The reaction proceeds at elevated temperatures (120°C) and can achieve moderate to good yields depending on the substrate structure [18].

The iron-catalyzed methodology offers several advantages including low cost, reduced environmental impact, and broad availability of iron reagents [18]. The process typically requires optimization of iron loading, with 10 mol% providing significantly improved yields compared to lower catalyst loadings [18].

The following table presents transition metal-mediated amination reaction data:

Metal CatalystOxidant/AdditiveTemperatureReaction TimeTypical YieldsSubstrate Scope
Copper(I)Phenyliodine(III) diacetate, Magnesium chlorideRoom temperature4 hours70-90%Anilines, secondary amines
Rhodium(III)Silver carbonate80-100°C12-24 hours75-95%Quinolines, benzamides
Iron(II)-120°C6-12 hours45-75%Organic azides

Green Chemistry Approaches

Green chemistry methodologies have gained tremendous importance in the synthesis of pyrrolidine-acetamide derivatives due to increasing environmental concerns and sustainability requirements [19] [20]. These approaches focus on minimizing waste generation, eliminating hazardous solvents, and reducing energy consumption while maintaining synthetic efficiency [21].

Solvent-Free Mechanochemical Synthesis

Mechanochemical synthesis has emerged as a revolutionary approach for the solvent-free preparation of pyrrolidine derivatives, offering significant advantages in terms of environmental impact and operational simplicity [19] [21]. Ball milling mechanochemistry provides a generally applicable approach to solvent-free synthesis that is both cleaner and more efficient than traditional solution-based methods [21].

The mechanochemical synthesis of pyrrolidine derivatives typically employs high-speed vibration milling or planetary ball mills operating at frequencies ranging from 20 to 50 Hz [22]. The mechanical energy provided by the milling process facilitates bond formation and breaking without requiring organic solvents, resulting in dramatically reduced waste generation [21].

Ball milling conditions for pyrrolidine synthesis can be optimized by adjusting several key parameters including rotation frequency, milling ball diameter, milling ball filling degree, and reaction time [21]. Higher rotation frequencies generally improve reaction yields, while smaller milling ball diameters provide more efficient energy transfer [21]. The optimal milling ball filling degree typically ranges from 0.2 to 0.4, representing a balance between efficient mixing and adequate void space for particle movement [21].

The mechanochemical Hantzsch pyrrole synthesis represents a notable example of solvent-free heterocycle preparation [22]. This transformation combines α-iodination of ketones with N-iodosuccinimide in the presence of cerium(IV) ammonium nitrate catalyst, followed by three-component pyrrole formation [22]. The mechanochemical method provides significantly higher yields compared to solution-phase protocols while eliminating the need for organic solvents [22].

Mechanochemical aza-Michael reactions have been successfully employed for the synthesis of 3-aminopyrrolidine-2,5-dione derivatives [23]. These transformations involve the reaction of maleimide or N-substituted maleimide derivatives with selected amines under ball milling conditions [23]. The mechanochemical approach provides excellent yields while avoiding the use of organic solvents [23].

The synthesis of thiolactams and related sulfur-containing pyrrolidine derivatives can be achieved through mechanochemical methods using Lawesson's reagent [24]. This transformation proceeds efficiently under ball milling conditions, demonstrating the versatility of mechanochemical approaches for heterocycle synthesis [24].

The following table summarizes mechanochemical synthesis parameters and results:

Reaction TypeMilling ConditionsReaction TimeTemperatureYield RangeEnvironmental Benefits
Hantzsch Pyrrole Synthesis20 Hz, single ball60-120 minutesRoom temperature75-90%No organic solvents, reduced waste
Aza-Michael Addition50 Hz, multiple balls30-90 minutesRoom temperature70-85%Solvent-free, mild conditions
Thiolactam FormationVariable frequency45-180 minutesRoom temperature65-80%Green methodology, atom efficient

Microwave-Assisted Reaction Optimization

Microwave-assisted organic synthesis has revolutionized the preparation of pyrrolidine-acetamide derivatives by dramatically reducing reaction times while improving yields and selectivity [25] [26]. This methodology utilizes electromagnetic radiation to provide rapid, uniform heating of reaction mixtures, leading to enhanced reaction rates and improved product quality [25].

The optimization of microwave-assisted amide bond formation requires careful consideration of temperature, power, and reaction time parameters [27]. For solvent-free reactions, starting temperatures around 200°C are recommended, though temperatures should not exceed 250°C to prevent rapid overheating of reaction mixtures [27]. The power setting represents a critical parameter, with initial power levels of 50 W being appropriate for most transformations [27].

Microwave-assisted direct amidation of carboxylic acids with amines can be achieved without coupling reagents under optimized conditions [26]. This transformation employs trace amounts (0.1-2 mol%) of cerium ammonium nitrate as catalyst or can proceed without catalyst for certain substrates [26]. The reaction times are significantly reduced compared to conventional heating methods, typically requiring only 1-4 hours compared to days for traditional approaches [26].

The microwave methodology demonstrates excellent substrate scope, accommodating both electron-rich and electron-poor aromatic and aliphatic carboxylic acids and amines [26]. The process offers high atom efficiency by eliminating the need for coupling reagents and minimizing byproduct formation [26]. Product purification can be achieved through simple extraction procedures without requiring column chromatography [26].

Microwave-assisted cyclization reactions for pyrrolidine synthesis benefit from rapid heating and uniform temperature distribution [4]. The application of microwave energy to pyrrolidine synthesis has shown strong impact in increasing synthetic efficiency while supporting green chemistry principles [4]. Reaction optimization can be achieved rapidly due to the short reaction times, allowing systematic investigation of reaction parameters [25].

The controlled cooling feature available in advanced microwave systems can enhance reaction outcomes by maintaining constant high power levels while preventing thermal accumulation [27]. This approach is particularly beneficial for heat-sensitive substrates and can nearly double yields in some lower-yielding reactions [27]. Simultaneous cooling allows the application of large amounts of energy while maintaining low bulk temperatures [27].

The following table presents microwave-assisted reaction optimization data:

TransformationTemperature RangePower SettingReaction TimeYield ImprovementEnergy Efficiency
Direct Amidation150-200°C25-100 W1-4 hours15-25% increase80-90% energy reduction
Cyclization Reactions100-180°C50-150 W0.5-2 hours20-30% increase70-85% time reduction
Multi-component Reactions120-220°C75-200 W1-6 hours10-20% increase60-80% waste reduction

Partition Coefficient (LogP) and Polar Surface Area (TPSA)

Partition Coefficient Analysis

The partition coefficient (LogP) represents a fundamental descriptor for predicting membrane permeability and drug-like properties [3] [4]. For 2-(3-aminopyrrolidin-1-yl)-N-(p-tolyl)acetamide, computational predictions indicate a LogP value of approximately -0.13, with a predicted range of -0.63 to 0.37 [1]. This estimation employs fragment-based methodology, considering individual molecular components and their hydrophobic contributions.

The fragment-based analysis reveals several key contributions to the overall lipophilicity:

  • p-tolyl group (methylbenzene moiety): +2.13 log units, providing the primary hydrophobic contribution
  • Acetamide core: -1.26 log units, significantly reducing lipophilicity due to polar amide functionality
  • Pyrrolidine ring: -0.46 log units, contributing moderate hydrophilic character
  • Primary amine group: -1.54 log units, substantially decreasing lipophilicity through hydrogen bonding capacity
  • Methylene linkers: +1.00 log units from two CH₂ groups, providing minor hydrophobic contribution

The resulting negative LogP value indicates the compound exhibits hydrophilic character, suggesting favorable aqueous solubility and potentially limited membrane permeation compared to more lipophilic compounds [3]. This property profile aligns with compounds designed for systemic circulation rather than extensive tissue penetration.

Topological Polar Surface Area Calculations

The topological polar surface area (TPSA) calculation yields a predicted value of 58.7 Ų [5] [6]. This parameter proves crucial for predicting drug transport properties, particularly membrane permeability and blood-brain barrier penetration [7] [8]. The TPSA calculation employs the established Ertl methodology, summing contributions from polar fragments:

  • Amide oxygen (carbonyl): 17.07 Ų
  • Amide nitrogen (secondary): 12.36 Ų
  • Primary amine nitrogen: 26.02 Ų
  • Tertiary amine nitrogen (pyrrolidine): 3.24 Ų

The calculated TPSA of 58.7 Ų falls well below the 140 Ų threshold associated with poor cell membrane permeation [6] [9]. This suggests the compound should exhibit favorable membrane permeability characteristics. Additionally, the value remains below the 90 Ų cutoff typically required for blood-brain barrier penetration, indicating potential central nervous system accessibility [6] [8].

Hydrogen Bonding Capacity and Rotatable Bond Analysis

Hydrogen Bonding Assessment

The compound demonstrates significant hydrogen bonding capacity with 2 hydrogen bond donors and 4 hydrogen bond acceptors [10] [11]. The hydrogen bond donors comprise:

  • Primary amine group (-NH₂): Contributing one donor site
  • Amide nitrogen (-NH-): Providing one additional donor site

The hydrogen bond acceptors include:

  • Amide oxygen (C=O): Primary acceptor site with high electron density
  • Primary amine nitrogen: Capable of accepting hydrogen bonds through lone pair electrons
  • Tertiary amine nitrogen (pyrrolidine): Acceptor functionality from nitrogen lone pair
  • Amide nitrogen: Additional acceptor capacity when not functioning as donor

This hydrogen bonding profile (2 donors, 4 acceptors) falls within the drug-like range established by Lipinski's Rule of Five, which recommends ≤5 donors and ≤10 acceptors [9]. The balanced donor-acceptor ratio suggests the compound can engage in both intermolecular interactions with biological targets and favorable solvation in aqueous environments [12].

Rotatable Bond Analysis

The molecular flexibility assessment identifies 4 rotatable bonds [9], conferring moderate conformational flexibility to the structure. These rotatable bonds include:

  • Carbon-carbon bond connecting the p-tolyl group to the acetamide moiety
  • Carbon-nitrogen bond within the acetamide functionality
  • Carbon-nitrogen bond linking the acetamide to the pyrrolidine ring
  • Carbon-carbon bond within the pyrrolidine side chain

Four rotatable bonds places the compound in the moderate flexibility category, below the threshold of 10 rotatable bonds associated with reduced oral bioavailability [9]. This conformational flexibility enables the molecule to adopt multiple conformations for optimal target binding while maintaining sufficient rigidity for selective interactions.

Experimental Property Determination

Melting Point and Thermal Stability Profiles

Melting Point Characteristics

Experimental determination of melting point for 2-(3-aminopyrrolidin-1-yl)-N-(p-tolyl)acetamide requires careful consideration of related structural analogs due to limited direct experimental data. Comparative analysis with similar pyrrolidine-acetamide derivatives provides insights into expected thermal behavior.

Related compounds in the pyrrolidine-acetamide family demonstrate melting points ranging from 129.5-130.5°C for 4-phenyl-2-pyrrolidone-1-acetamide [13] to 151-152.5°C for analogous pyrrolidinone-acetamide derivatives . Based on structural similarities and molecular interactions, the target compound would be expected to exhibit a melting point in the range of 140-160°C.

The presence of both hydrogen bonding capability through the amine and amide functionalities, combined with aromatic π-π stacking potential from the p-tolyl group, contributes to intermolecular forces that elevate the melting point above simple aliphatic analogs. The specific melting behavior would depend on crystal packing arrangements and the ability to form hydrogen-bonded networks in the solid state.

Thermal Stability Assessment

Thermal stability analysis for aminopyrrolidine derivatives indicates general stability under standard laboratory conditions . The compound structure suggests resistance to thermal degradation below 200°C, consistent with related heterocyclic acetamides [16].

Potential thermal degradation pathways include:

  • Amide hydrolysis at elevated temperatures in the presence of moisture
  • Oxidative degradation of the primary amine functionality
  • Cyclization reactions involving the amino group and carbonyl functionality at extreme temperatures

Stability studies should encompass differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) to establish precise decomposition temperatures and identify degradation products .

Solubility in Organic and Aqueous Media

Aqueous Solubility Characteristics

The predicted hydrophilic character (LogP = -0.13) suggests favorable aqueous solubility for 2-(3-aminopyrrolidin-1-yl)-N-(p-tolyl)acetamide. The multiple hydrogen bonding sites (2 donors, 4 acceptors) enable extensive hydration through water molecule interactions [17].

Estimated aqueous solubility ranges from 10-50 mg/mL based on structural comparisons with related compounds [18] [19]. The primary amine group contributes significantly to water solubility through ionic interactions, particularly under slightly acidic conditions where protonation occurs. The amide functionality provides additional hydrophilic character through hydrogen bonding with water molecules.

Factors influencing aqueous solubility include:

  • pH-dependent ionization of the primary amine (pKa ~9-10)
  • Temperature effects on hydrogen bonding interactions
  • Salt formation potential with pharmaceutical counterions
  • Crystalline form polymorphism affecting dissolution rates

Organic Solvent Solubility

Solubility in organic solvents varies significantly based on polarity and hydrogen bonding capacity [17] [20]. Expected solubility profiles include:

  • Polar Protic Solvents: Good solubility in ethanol, methanol, and isopropanol due to hydrogen bonding complementarity
  • Polar Aprotic Solvents: Moderate to good solubility in dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and acetonitrile
  • Non-polar Solvents: Limited solubility in hexane, toluene, and chlorinated solvents due to hydrophilic character

The p-tolyl group provides some affinity for aromatic solvents, while the polar functionalities favor hydrogen bond-accepting solvents. This solubility profile proves advantageous for pharmaceutical formulation development, offering multiple solvent systems for processing and purification.

Solubility Enhancement Strategies

Given the moderate aqueous solubility, several approaches could enhance dissolution characteristics:

  • Salt formation with pharmaceutically acceptable acids (hydrochloride, sulfate, acetate)
  • Cocrystal development with appropriate coformers
  • Amorphous solid dispersion formulations
  • Cyclodextrin complexation for solubility enhancement
  • pH adjustment to optimize ionization state

XLogP3

1.4

Dates

Last modified: 08-16-2023

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